Chemical structure and IUPAC name of 2-Chloroethoxy(2-chloroethyl)phosphinic acid
Chemical structure and IUPAC name of 2-Chloroethoxy(2-chloroethyl)phosphinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chemical Identity and Physicochemical Properties
2-Chloroethoxy(2-chloroethyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group, a 2-chloroethyl group, and a 2-chloroethoxy group.
Chemical Structure and IUPAC Name
The structure of the molecule is depicted below:
Caption: Chemical structure of 2-Chloroethoxy(2-chloroethyl)phosphinic acid.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloroethoxy(2-chloroethyl)phosphinic acid .[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-Chloroethoxy(2-chloroethyl)phosphinic acid is presented in the table below. It is important to note that a significant portion of the available data is based on computational predictions and should be considered as estimates until experimentally verified.
| Property | Value | Source |
| CAS Number | 17378-30-2 | [1] |
| Molecular Formula | C₄H₉Cl₂O₃P | [1] |
| Molecular Weight | 206.99 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | [1] |
| Boiling Point | 299.1 ± 50.0 °C (Predicted) | [1] |
| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents (Predicted) | [1] |
| SMILES | O=P(CCCl)(OCCCl)O | [1] |
| InChI | InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8) | [1] |
Synthesis Methodology
Proposed Synthetic Pathway
Caption: Proposed synthesis pathway for 2-Chloroethoxy(2-chloroethyl)phosphinic acid.
Experimental Protocols
The following protocols are proposed based on related syntheses and established organophosphorus chemistry principles. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, is essential for successful synthesis.
Step 1: Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate
This step involves the reaction of phosphorus trichloride with ethylene oxide to form tris(2-chloroethyl) phosphite, which then undergoes a Michaelis-Arbuzov rearrangement.
-
Reaction Setup: To a cooled (0-5 °C) and stirred solution of phosphorus trichloride in an anhydrous solvent (e.g., dichloromethane), slowly add ethylene oxide in a 1:3 molar ratio. It is crucial to maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.
-
Intermediate Isolation: Remove the solvent under reduced pressure to yield crude tris(2-chloroethyl) phosphite.
-
Michaelis-Arbuzov Rearrangement: Heat the crude tris(2-chloroethyl) phosphite to induce the rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate. This is typically carried out at elevated temperatures, in the range of 150-180 °C.[1] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift characteristic of the phosphonate product.
Step 2: Controlled Partial Hydrolysis to 2-Chloroethoxy(2-chloroethyl)phosphinic acid
This is the most critical and challenging step, as over-hydrolysis will lead to the formation of (2-chloroethyl)phosphonic acid (Ethephon). The goal is the selective cleavage of one of the two ester linkages.
-
Rationale for Controlled Conditions: The complete hydrolysis of phosphonate esters to phosphonic acids often requires harsh conditions, such as concentrated hydrochloric acid at high temperatures.[1] To achieve the desired monoester, milder and more controlled conditions are necessary.
-
Proposed Method 1: Mild Basic Hydrolysis:
-
Dissolve the bis(2-chloroethyl) 2-chloroethylphosphonate in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a stoichiometric amount (or a slight excess) of a mild base, such as sodium bicarbonate or a tertiary amine (e.g., triethylamine), to catalyze the hydrolysis of one ester group.
-
Maintain the reaction at a controlled temperature (e.g., room temperature to 50 °C) and monitor the progress closely using ³¹P NMR or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
-
Proposed Method 2: Selective Dealkylation with Silyl Halides:
-
A well-established method for the mild and selective dealkylation of phosphonate esters involves the use of silyl halides, such as bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI).
-
To a solution of the phosphonate diester in a dry, aprotic solvent under an inert atmosphere, add one equivalent of TMSBr or TMSI.
-
The reaction typically proceeds at room temperature. Monitor the formation of the silylated intermediate by NMR.
-
Subsequent mild hydrolysis of the silyl ester with methanol or water will yield the desired phosphinic acid monoester.
-
Purification:
The crude product from either method can be purified using column chromatography on silica gel to isolate the 2-Chloroethoxy(2-chloroethyl)phosphinic acid.
Analytical Methodologies
The analysis of 2-Chloroethoxy(2-chloroethyl)phosphinic acid can be performed using gas chromatography (GC) or liquid chromatography (LC), typically coupled with mass spectrometry (MS) for sensitive and selective detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and thermal instability of the phosphinic acid, derivatization is required prior to GC analysis.
Protocol:
-
Extraction: For solid samples, perform a solvent extraction using a polar solvent like methanol or acetonitrile. For liquid samples, a direct injection or a liquid-liquid extraction may be suitable.
-
Derivatization:
-
To improve volatility, the acidic proton can be replaced with a less polar group. A common derivatizing agent is diazomethane, which methylates the phosphinic acid. Alternatively, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Diazomethane Derivatization: To the dried extract, add a solution of diazomethane in diethyl ether and allow the reaction to proceed for 10-15 minutes at room temperature.
-
Silylation: Incubate the dried extract with BSTFA and a catalyst (e.g., TMCS) at 60-70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400. Selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing the compound without derivatization, which simplifies sample preparation.
Protocol:
-
Extraction: Same as for GC-MS.
-
LC Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Biological Activity and Significance
Potential as an Acetylcholinesterase Inhibitor
As an organophosphorus compound, 2-Chloroethoxy(2-chloroethyl)phosphinic acid is predicted to exhibit biological activity through the inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Caption: Proposed mechanism of acetylcholinesterase inhibition.
The proposed mechanism involves the phosphorylation of a serine residue within the active site of AChE by the organophosphorus compound. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.
Impurity in Ethephon
2-Chloroethoxy(2-chloroethyl)phosphinic acid is recognized as a potential impurity in the manufacturing of the plant growth regulator Ethephon ((2-chloroethyl)phosphonic acid).[1] The presence of this and other impurities can be a concern in commercial agrochemical formulations. The analytical methods described in this guide are crucial for the quality control and regulatory oversight of Ethephon products.
Conclusion
2-Chloroethoxy(2-chloroethyl)phosphinic acid is a compound of interest at the intersection of synthetic organic chemistry, analytical science, and toxicology. While its synthesis presents the challenge of controlled partial hydrolysis, the proposed methodologies based on established principles offer viable routes for its preparation. The analytical techniques outlined provide a framework for its detection and quantification, which is particularly relevant for its monitoring as a potential impurity in commercial Ethephon. Further research into its experimentally determined physicochemical properties and a more in-depth investigation of its biological activity are warranted to fully characterize this compound and its potential impacts.
References
-
PubChem. (n.d.). 2-chloroethoxy(2-chloroethyl)phosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]
